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Introduction

Tissue clearing techniques have revolutionized the study of biological systems by enabling
three-dimensional imaging of intact organs and even whole organisms. These methods render
tissues transparent by reducing light scattering, primarily through the removal of lipids and the
homogenization of refractive indices. Aqueous-based clearing methods, such as CUBIC (Clear,
Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), are particularly
favored for their ability to preserve fluorescent proteins, which are essential for visualizing
specific cellular and subcellular structures.

While not a primary clearing agent itself, sodium citrate plays a crucial, multifaceted role in the
success of many tissue clearing and subsequent immunolabeling protocols. Its primary
functions are to act as a pH buffering agent and as a key component in heat-induced antigen
retrieval. Precise control of pH is critical for preserving the fluorescence of endogenous
reporters like Green Fluorescent Protein (GFP), as significant fluorescence decay can occur in
non-optimal pH environments.[1][2] Furthermore, the delipidation and clearing processes can
mask epitopes, making subsequent antibody labeling challenging. Sodium citrate buffers are
instrumental in unmasking these epitopes, ensuring high-quality immunostaining of cleared
specimens.[3][4][5]

These application notes provide detailed protocols for the preparation and application of
sodium citrate buffers in conjunction with tissue clearing workflows, focusing on pH control for
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fluorescence preservation and on antigen retrieval for immunolabeling.

Key Applications of Sodium Citrate in Tissue
Clearing Workflows

e pH Control for Fluorescence Preservation: Many fluorescent proteins are sensitive to pH,
and maintaining an alkaline environment (pH 8.5-9.5) during certain steps of the clearing
process can significantly enhance fluorescence stability.[2][6] Sodium citrate is an effective
and widely used buffer to maintain the desired pH during washing and incubation steps.

¢ Heat-Induced Antigen Retrieval: Formaldehyde fixation, a standard procedure before tissue
clearing, creates protein cross-links that can mask antigenic sites.[3][4] Heat-induced epitope
retrieval (HIER) using a sodium citrate buffer (typically pH 6.0) is a standard method to
break these cross-links, allowing antibodies to access their targets in fixed and cleared
tissues.[4][7][8]

Data Presentation
Table 1: Sodium Citrate Buffer Preparation

This table provides recipes for preparing standard 10 mM sodium citrate buffers at pH values
commonly used in tissue processing.
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Target pH Reagent Amount for 1L Preparation Steps

1. Dissolve 2.94 g in
~900 mL of distilled

Trisodium Citrate water. 2. Adjust pH to
6.0 Dihydrate (FW: 294¢ 6.0 with 1IN HCI. 3.
294.10) Add distilled water to

a final volume of 1 L.

[3][5]

1. Mix 40.5 mL of 0.1
M Citric Acid with
459.5mLof 0.1 M

0.1 M Citric Acid ) )

8.5 ] 40.5 mL Sodium Citrate. 2.

Solution ) )
Adjust pH if
necessary. 3. Dilute to

desired molarity.

1. Dissolve 2.94 g in
~900 mL of distilled
water. 2. Adjust pH to
9.0 with 1IN NaOH or
HCI as needed. 3. Add

distilled waterto 1 L.

Trisodium Citrate
9.0 Dihydrate (FW: 294¢
294.10)

Note: For immunohistochemistry, 0.05% Tween 20 can be added to the buffer to reduce
surface tension and prevent non-specific antibody binding.[3][4][8]

Table 2: Effect of pH on EGFP Fluorescence
Preservation

This table summarizes quantitative data on the stability of EGFP fluorescence under different
pH conditions during solvent-based clearing, illustrating the importance of maintaining an
alkaline environment.
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Fluorescence

Dehydration Clearing Solution o

Remaining (after 5 Reference
Alcohol pH

days)
1-propanol Unadjusted 0.5% [2]
1-propanol 9.5 12.1% [2]
tert-butanol Unadjusted 1.1% [2]
tert-butanol 9.5 42.7% [2]

Experimental Protocols
Protocol 1: CUBIC-Based Tissue Clearing

The CUBIC method is an aqueous-based procedure that is effective for delipidation and
refractive index (RI) matching while preserving fluorescent signals. While the core CUBIC
reagents do not contain sodium citrate, incorporating pH-controlled wash steps using citrate
buffers can enhance fluorescence preservation.

Reagents:

e CUBIC-Reagent 1 (CUBIC-L):
o 25 wt% Urea
o 25 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine
o 15 wt% Triton X-100

o CUBIC-Reagent 2 (CUBIC-R):

50 wt% Sucrose

[¢]

25 wt% Urea

[e]

10 wt% Triethanolamine

o
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o Wash Buffer: Phosphate-Buffered Saline (PBS) or 10 mM Sodium Citrate buffer at a desired
pH (e.g., pH 8.5-9.0 for fluorescence preservation).

Procedure (for adult mouse brain):

o Fixation: Perfuse the mouse transcardially with PBS followed by 4% Paraformaldehyde
(PFA) in PBS. Post-fix the dissected brain in 4% PFA overnight at 4°C.

e Washing: Wash the brain with PBS three times, for 2 hours each time, with gentle shaking at
room temperature.

» Delipidation:

o Immerse the brain in a 1:1 diluted solution of CUBIC-Reagent 1 with water. Incubate for 6-
24 hours at 37°C with gentle shaking.

o Replace the solution with undiluted CUBIC-Reagent 1 and incubate for 3-5 days at 37°C
with gentle shaking. Replace the reagent every 2 days.

» Buffered Wash (Optional but Recommended): Wash the sample with 10 mM Sodium Citrate
buffer (pH 8.5-9.0) three times, for 2 hours each, at 37°C with gentle shaking to remove the
delipidation reagent and maintain an optimal pH for fluorescence.

o Refractive Index (RI) Matching: Immerse the brain in CUBIC-Reagent 2 for 2-5 days at room
temperature with gentle shaking, changing the reagent daily until the tissue becomes

transparent.
e Imaging: The cleared brain can be imaged using light-sheet or confocal microscopy.

Protocol 2: Heat-Induced Antigen Retrieval on Cleared
Tissue Sections

This protocol is for unmasking epitopes for subsequent immunohistochemistry on sections of
cleared tissue.

Reagents:
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Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0 (with 0.05% Tween 20).

Wash Buffer: PBS with 0.1% Triton X-100 (PBST).

Procedure:

Sectioning: After clearing and RI matching, the tissue may need to be washed in PBS to
remove the Rl matching solution before sectioning with a vibratome or cryostat.

Rehydration: If necessary, rehydrate the tissue sections through a graded series of ethanol
and rinse in distilled water.

Heating:

o Pre-heat a water bath or steamer to 95-100°C.

o Place the tissue sections in a staining dish containing the Antigen Retrieval Buffer and
heat for 20-40 minutes. Do not allow the buffer to boil away.

Cooling: Remove the staining dish from the heat source and allow it to cool to room
temperature for at least 20 minutes. This slow cooling step is crucial for proper epitope
renaturation.

Washing: Rinse the sections twice with PBST for 5 minutes each.

Immunostaining: The sections are now ready for standard immunohistochemistry protocols,
including blocking, primary and secondary antibody incubations, and final mounting.

Visualizations
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CUBIC Tissue Clearing Workflow

1. Fixation
(4% PFA)

2. PBS Wash
3. Delipidation
(CUBIC-Reagent 1)

Fluorescence
Preservation

4. Buffered Wash
(Sodium Citrate, pH 8.5-9.0)

5. Rl Matching
(CUBIC-Reagent 2)

6. 3D Imaging

Click to download full resolution via product page

Caption: CUBIC workflow with an optional buffered wash step using sodium citrate for
fluorescence preservation.
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Mechanism of Heat-Induced Antigen Retrieval
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blocks access
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Heat + Sodium Citrate Buffer (pH 6.0) Formaldehyde
Breaks Cross-links Cross-links

icannot bind
1
|

Epitope
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Click to download full resolution via product page

Caption: Sodium citrate buffer and heat break fixative-induced cross-links to unmask epitopes
for antibody binding.
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pH Effect on Fluorescence Stability
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Caption: Relationship between pH during aqueous clearing steps and the stability of
fluorescent protein signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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